N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4-ylidene]methyl]pyridine-4-carbohydrazide
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Overview
Description
The compound with the identifier “N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4-ylidene]methyl]pyridine-4-carbohydrazide” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. Carbonyldiimidazole is a white crystalline solid that is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Preparation Methods
Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product can be obtained in approximately 90% yield after removing the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Hydrolysis: It readily hydrolyzes to give back imidazole and carbon dioxide.
Amide Formation: It is used to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also convert alcohols into esters.
Common reagents and conditions used in these reactions include imidazole and phosgene for its preparation, and various amines and alcohols for its subsequent reactions. The major products formed from these reactions are amides, carbamates, ureas, and esters.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.
Biology: It is employed in the synthesis of various biomolecules.
Medicine: It is used in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves its ability to act as a coupling reagent. It facilitates the formation of amide bonds by reacting with carboxylic acids and amines. The molecular targets and pathways involved include the activation of carboxylic acids and the subsequent formation of amide bonds .
Comparison with Similar Compounds
Carbonyldiimidazole is unique in its ability to act as a coupling reagent without the need for thionyl chloride, which can cause side reactions. Similar compounds include:
Phosgene: Used in the preparation of carbonyldiimidazole.
Imidazole: A component of carbonyldiimidazole.
N,N’-dicyclohexylcarbodiimide: Another coupling reagent used in peptide synthesis.
Carbonyldiimidazole stands out due to its ease of handling and the avoidance of hazardous reagents like thionyl chloride.
Properties
IUPAC Name |
N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4-ylidene]methyl]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,17,19H,8H2,1H3,(H,18,21)/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYFGBFEIXEDEL-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=CNNC(=O)C2=CC=NC=C2)C1=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(/C(=C\NNC(=O)C2=CC=NC=C2)/C1=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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